![molecular formula C10H11FN2 B13158051 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile is an organic compound with the molecular formula C10H11FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a dimethylaminomethyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile typically involves the introduction of the dimethylaminomethyl group and the fluorine atom onto the benzonitrile core. One common method is through a nucleophilic aromatic substitution reaction, where a suitable precursor, such as 3-chloromethyl-5-fluorobenzonitrile, is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
科学的研究の応用
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 3-[(Dimethylamino)methyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. These interactions can modulate specific pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-[(Dimethylamino)methyl]-4-fluorobenzonitrile: Similar structure with the fluorine atom at the 4-position.
3-[(Dimethylamino)methyl]benzonitrile: Lacks the fluorine atom, affecting its reactivity and properties.
5-Fluoro-2-nitrobenzonitrile: Contains a nitro group instead of the dimethylaminomethyl group, leading to different chemical behavior.
Uniqueness
3-[(Dimethylamino)methyl]-5-fluorobenzonitrile is unique due to the specific positioning of the dimethylaminomethyl group and the fluorine atom on the benzonitrile core
特性
分子式 |
C10H11FN2 |
|---|---|
分子量 |
178.21 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C10H11FN2/c1-13(2)7-9-3-8(6-12)4-10(11)5-9/h3-5H,7H2,1-2H3 |
InChIキー |
OAVZLUGFSDLKIJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC(=CC(=C1)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


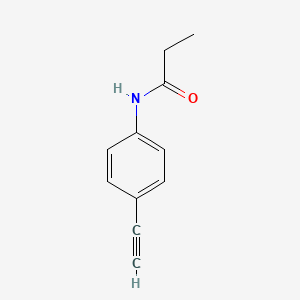
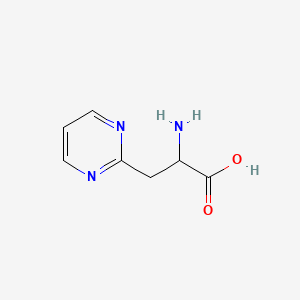


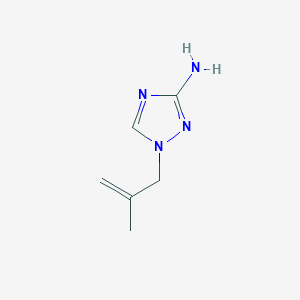
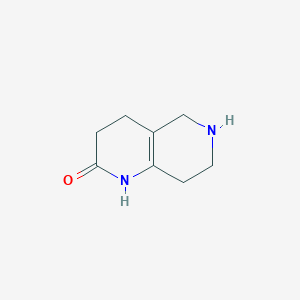
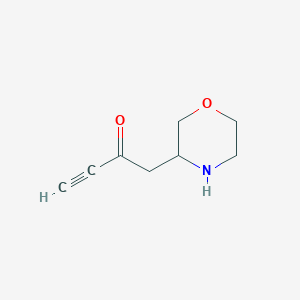
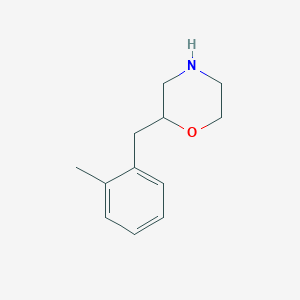
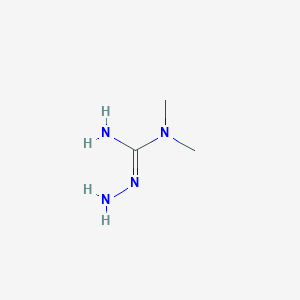

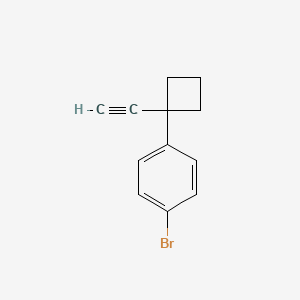
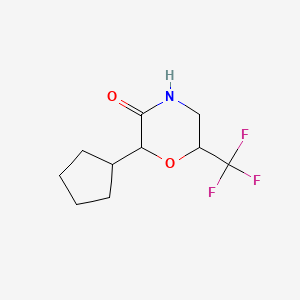
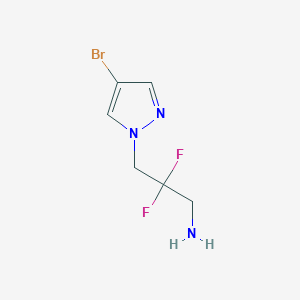
![5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde](/img/structure/B13158079.png)
